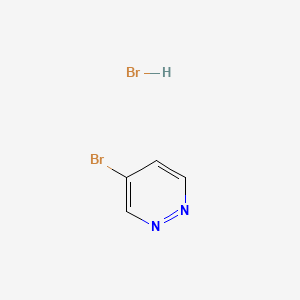

4-Bromopyridazine Hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJDIQGRNABAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-64-4 | |

| Record name | Pyridazine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromopyridazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromopyridazine Hydrobromide. It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including γ-secretase modulators.[1][2] This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its spectroscopic characteristics. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is the hydrobromide salt of the heterocyclic compound 4-bromopyridazine. The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridazine ring by hydrobromic acid.

The presence of the bromine atom and the electron-deficient pyridazine ring makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Visualization of the Molecular Structure

The logical relationship for the formation of this compound from its constituent parts can be visualized as follows:

Caption: Formation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1220039-64-4 | [3][4] |

| Molecular Formula | C4H4Br2N2 | [3][5][6] |

| Molecular Weight | 239.90 g/mol | [6][7][8] |

| Appearance | Solid | [7] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |

| InChI | 1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H | [7][8] |

| InChIKey | KSJDIQGRNABAMU-UHFFFAOYSA-N | [7] |

| SMILES | BrC1=CC=NN=C1.[H]Br | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process. The first part involves the synthesis of the free base, 4-bromopyridazine, from 4-hydroxypyridazine. This is followed by the formation of the hydrobromide salt. The following protocol is based on an industrial preparation method for 4-bromopyridazine.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Synthesis of 4-Bromopyridazine

This procedure is adapted from a patented industrial method.

Materials:

-

4-hydroxypyridazine

-

Phosphorus oxybromide (POBr3)

-

Ice water

-

Concentrated ammonia solution (25%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Cyclohexane

Procedure:

-

In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.

-

Heat the reaction mixture to 80-120°C and maintain for 1-3 hours.

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess POBr3.

-

Carefully quench the residue by the slow, dropwise addition of ice water.

-

Adjust the pH of the solution to 8.0 using a concentrated ammonia solution.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the chloroform under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

-

Collect the relevant fractions and remove the solvent under vacuum.

-

Recrystallize the resulting solid from cyclohexane to obtain pure 4-bromopyridazine.

Preparation of this compound

-

Dissolve the purified 4-bromopyridazine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of a solution of hydrobromic acid in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr).

-

Stir the mixture at a low temperature, which should result in the precipitation of this compound.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these signals will be downfield. The protonation of one of the nitrogen atoms in the hydrobromide salt will likely cause a further downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals will appear in the typical aromatic region for heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ due to the N⁺-H bond of the hydrobromide salt.

-

C-H aromatic stretch: Bands above 3000 cm⁻¹.

-

C=C and C=N aromatic ring stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would typically be performed on the free base. The mass spectrum of 4-bromopyridazine is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease.[1][2] Its reactivity in cross-coupling reactions allows for the introduction of the pyridazine moiety into complex molecular architectures.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is typically stored in a freezer under an inert atmosphere to maintain its stability.[7]

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully elucidate its properties.

References

- 1. 1220039-64-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1220039-64-4 [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(1220039-64-4)FT-IR [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromopyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridazine Hydrobromide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway from 4-hydroxypyridazine, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the reaction workflow and logical relationships.

Introduction

4-Bromopyridazine and its hydrobromide salt are important building blocks in medicinal chemistry. The pyridazine core is a privileged scaffold found in numerous biologically active molecules. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide focuses on a robust and scalable synthetic route to this compound.

Synthetic Pathway Overview

The primary synthetic route described herein involves the conversion of 4-hydroxypyridazine to 4-bromopyridazine, followed by the formation of the hydrobromide salt. The key transformation is a bromination reaction utilizing phosphorus oxybromide (POBr₃).

Caption: Overall synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of 4-bromopyridazine from 4-hydroxypyridazine.[1]

Table 1: Reagent Quantities and Ratios

| Experiment | 4-Hydroxypyridazine (g) | Phosphorus Oxybromide (g) | Molar Ratio (Substrate:Reagent) |

| Example 1 | 500 | 2500 | 1 : 1.7 |

| Example 2 | 200 | 1250 | 1 : 1.7 |

| Example 3 | 400 | 2500 | 1 : 1.7 |

Table 2: Reaction Conditions and Yields

| Experiment | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Example 1 | 80 | 1 | 58.2 | 98.5 |

| Example 2 | 60 | 5 | 56.2 | 98.2 |

| Example 3 | 120 | 3 | 58.2 | 99.1 |

Experimental Protocols

Synthesis of 4-Bromopyridazine from 4-Hydroxypyridazine[1]

This protocol is based on the industrial preparation method described in patent CN102924386B.

Materials:

-

4-Hydroxypyridazine

-

Phosphorus oxybromide (POBr₃)

-

Ice water

-

Concentrated ammonia water (25%)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Cyclohexane

Procedure:

-

In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.

-

Heat the mixture to the desired reaction temperature (e.g., 80°C) and maintain for the specified time (e.g., 1 hour).

-

After the reaction is complete, concentrate the reaction solution to dryness under reduced pressure at 60°C.

-

Carefully and slowly add ice water dropwise to the residue to quench the excess phosphorus oxybromide.

-

Adjust the pH of the solution to 8.0 by adding concentrated ammonia water (25%).

-

Extract the aqueous layer with chloroform.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the chloroform.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

-

Collect the relevant fractions and remove the solvent by vacuum distillation.

-

Recrystallize the product from cyclohexane and dry to obtain 4-bromopyridazine as a light yellow powder.

Caption: Experimental workflow for the synthesis of 4-bromopyridazine.

Preparation of this compound

This is a general procedure for the formation of a hydrobromide salt of a basic N-heterocyclic compound.

Materials:

-

4-Bromopyridazine

-

Diethyl ether (or other suitable non-polar solvent)

-

Hydrobromic acid (HBr) solution (e.g., 48% in water or HBr in a suitable organic solvent)

Procedure:

-

Dissolve the purified 4-bromopyridazine in a minimal amount of a suitable solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid solution dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to obtain this compound.

Caption: General workflow for the preparation of this compound.

Safety Considerations

-

Phosphorus oxybromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrobromic acid is a strong acid and is corrosive. Handle with care and appropriate PPE.

-

Chloroform is a suspected carcinogen and should be handled in a fume hood.

-

All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of this compound. The presented protocols, based on established industrial methods, offer a reliable pathway for the preparation of this important pharmaceutical intermediate. The structured presentation of quantitative data and visual workflows are intended to facilitate the reproduction and optimization of this synthesis in a research and development setting.

References

4-Bromopyridazine Hydrobromide: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromopyridazine Hydrobromide, a key building block in medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutics. All quantitative data is summarized in structured tables, and key experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows.

Physicochemical Properties

This compound is the hydrobromide salt of 4-bromopyridazine. The salt form often provides enhanced stability and ease of handling compared to the free base, making it a convenient precursor in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₄H₄Br₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 239.90 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1220039-64-4 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~9.3 | d | H-6 |

| ¹H | DMSO-d₆ | ~8.8 | dd | H-3 |

| ¹H | DMSO-d₆ | ~8.0 | d | H-5 |

| ¹³C | DMSO-d₆ | ~155 | C | C-6 |

| ¹³C | DMSO-d₆ | ~152 | C | C-3 |

| ¹³C | DMSO-d₆ | ~135 | C | C-5 |

| ¹³C | DMSO-d₆ | ~125 | C | C-4 |

Note: Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the pyridazine ring and the C-Br bond.

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H stretch (from HBr) | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N and C=C stretch (pyridazine ring) | 1600-1450 |

| C-Br stretch | 700-500 |

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-bromopyridazine, would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 158 and 160.

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, starting from 3,6-dichloropyridazine.[1] The process involves four main steps with the final step being the bromination of 4-hydroxypridazine.

Detailed Experimental Protocol for Bromination (Step 4)[1]

-

To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.

-

Heat the reaction mixture to 80°C and maintain for 1 hour.

-

After cooling, concentrate the reaction solution to dryness at 60°C under reduced pressure.

-

Slowly add ice water to quench the remaining phosphorus oxybromide.

-

Adjust the pH of the solution to 8.0 with 25% concentrated ammonia water.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

-

Collect the effluent and perform vacuum distillation, followed by recrystallization from cyclohexane to obtain 4-bromopyridazine as a light yellow powder.

Applications in Drug Development

4-Bromopyridazine is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its bromo-substituent allows for facile functionalization through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds. 4-Bromopyridazine can be coupled with various boronic acids or esters to introduce diverse substituents at the 4-position of the pyridazine ring.

Table of Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for cross-coupling |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Reaction medium |

| Ligand (optional) | PPh₃, XPhos, SPhos | Stabilizes and activates the catalyst |

Role in the Synthesis of γ-Secretase Modulators

One of the most significant applications of pyridazine derivatives is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2][3] γ-secretase is an enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients. GSMs aim to allosterically modulate the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ42.[4][5]

The pyridazine scaffold has been identified as a promising core structure for novel, soluble GSMs.[2] 4-Bromopyridazine serves as a key starting material for the synthesis of these modulators, allowing for the introduction of various functionalities through reactions like the Suzuki-Miyaura coupling to explore structure-activity relationships (SAR).

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its stable salt form and the reactivity of the bromo-substituent make it an ideal starting material for the synthesis of complex heterocyclic compounds. The detailed synthetic protocol and its application in Suzuki-Miyaura coupling reactions highlight its utility for medicinal chemists. The established role of the pyridazine core in potent γ-secretase modulators underscores the importance of this compound in the ongoing search for effective treatments for Alzheimer's disease. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

- 1. CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents [patents.google.com]

- 2. curealz.org [curealz.org]

- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromopyridazine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromopyridazine Hydrobromide, a key intermediate in the synthesis of various pharmacologically active compounds, including γ-secretase modulators. This document outlines expected spectroscopic characteristics, detailed experimental protocols for obtaining such data, and a visualization of a relevant biological pathway.

Spectroscopic Data Summary

While direct experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar brominated heterocyclic compounds. These values serve as a reference for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, shifted downfield due to the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the protonation of the pyridazine ring.

| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 9.3 - 9.5 | Doublet |

| 9.0 - 9.2 | Doublet |

| 8.3 - 8.5 | Doublet of Doublets |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyridazine ring. The carbon atom bonded to bromine will be significantly influenced by the heavy atom effect.

| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 155 - 160 | C-6 |

| 152 - 157 | C-3 |

| 135 - 140 | C-5 |

| 125 - 130 | C-4 |

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic peaks corresponding to the vibrations of the aromatic ring, C-H bonds, C-N bonds, and the C-Br bond. The hydrobromide salt will likely show broad absorption bands related to the N-H⁺ stretching.

| Predicted FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2800 - 2400 (broad) | N-H⁺ stretching |

| 1600 - 1450 | C=C and C=N stretching (ring vibrations) |

| 1200 - 1000 | In-plane C-H bending |

| 850 - 750 | Out-of-plane C-H bending |

| 700 - 600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the free base (4-Bromopyridazine) after the loss of HBr. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Assignment |

| 158/160 | [M]⁺ (molecular ion of 4-Bromopyridazine) |

| 79 | [C₄H₃N₂]⁺ |

| 79/81 | [Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire the spectrum at a standard temperature, typically 298 K.

-

Use a standard pulse program for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Use a standard pulse program for proton-decoupled carbon NMR.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph.

-

Heat the probe to volatilize the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over the desired m/z range.

-

Visualization of a Relevant Biological Pathway

4-Bromopyridazine derivatives are known to be used in the development of γ-secretase modulators, which are of significant interest in Alzheimer's disease research. The following diagram illustrates the general mechanism of γ-secretase modulation.

Unveiling the Solubility Profile of 4-Bromopyridazine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-Bromopyridazine Hydrobromide, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides detailed, adaptable experimental protocols for its determination. Furthermore, it outlines the compound's role in the drug discovery workflow, specifically in the development of γ-secretase modulators.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments from commercial suppliers indicate its general solubility characteristics in common laboratory solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Slightly Soluble |

It is crucial for researchers to experimentally determine the precise solubility in their specific solvent systems and conditions, as "slight solubility" can vary significantly.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. These protocols are based on standard pharmaceutical industry practices for characterizing drug candidates and intermediates.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials and Reagents:

-

This compound (solid, pure form)

-

Selected solvents (e.g., Water, DMSO, Methanol, Ethanol, Phosphate Buffer pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. For finer suspensions, centrifugation at a high speed can be employed to pellet the undissolved solid.[1]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.

-

Replicates: The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility provides a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), will remain in solution when diluted into an aqueous buffer. This is a high-throughput method often used in early drug discovery.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials and Reagents:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to corresponding wells of a new 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation of compounds with low aqueous solubility.

-

Turbidity Measurement: Immediately after the addition of the DMSO stock, and after a short incubation period (e.g., 1-2 hours), measure the turbidity (optical density) of each well using a plate reader.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Role in Drug Discovery: Synthesis of γ-Secretase Modulators

This compound serves as a crucial building block in the synthesis of γ-secretase modulators (GSMs). γ-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain.[2][3] GSMs are a class of drugs that do not inhibit the enzyme outright but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides.[4]

The following diagram illustrates a generalized workflow for the discovery and development of a γ-secretase modulator, starting from a precursor like this compound.

This workflow begins with a starting material such as this compound, which undergoes chemical modification, often through cross-coupling reactions like the Suzuki or Stille coupling, to generate a library of diverse compounds.[5] These compounds are then screened for their activity as γ-secretase modulators. Promising "hits" from this screening are chemically optimized to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and to reduce toxicity. This iterative process leads to the selection of a preclinical candidate that can then proceed into clinical trials for evaluation in humans.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromopyridazine Hydrobromide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Physicochemical Properties, Synthesis, and Reactivity with Detailed Experimental Protocols and Pathway Visualizations.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on 4-Bromopyridazine Hydrobromide. This document outlines its commercial availability, key physicochemical properties, synthetic methodologies, and its application in pivotal cross-coupling reactions, supported by detailed experimental protocols. Furthermore, this guide visualizes a key signaling pathway where pyridazine derivatives have shown significant inhibitory activity, offering context for its application in medicinal chemistry and drug discovery.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key information for procurement.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich | 1220039-64-4 | 239.90 | 95% | Inquire for availability | Inert atmosphere, store in freezer, under -20°C |

| Apollo Scientific | 1220039-64-4[1] | 239.90 | 95%[1] | 250mg, 1g, 5g, 10g[1] | - |

| BLD Pharm | 1220039-64-4[2] | 239.90[2] | Inquire for purity | Inquire for availability | Inert atmosphere, store in freezer, under -20°C[2] |

| ChemicalBook | 1220039-64-4[3] | 239.90[3] | 99% (from some suppliers)[3] | Varies by supplier | Inert atmosphere, store in freezer, under -20°C[3] |

| LGC Standards | 1220039-64-4[4] | 239.90[4] | Neat | 100mg, 500mg, 1g[4] | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [2][3] |

| Molecular Weight | 239.90 g/mol | [2][3][4] |

| CAS Number | 1220039-64-4 | [1][2][3][4] |

| Appearance | Green to Dark Grey Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2][3] |

| InChIKey | KSJDIQGRNABAMU-UHFFFAOYSA-N | [3] |

| SMILES | C1=NN=CC=C1Br.[H]Br | [3] |

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, which can be adapted for laboratory-scale synthesis. The process involves a four-step sequence starting from 3,6-dichloropyridazine. The final step, the bromination of 4-hydroxypyridazine, is detailed below.

Experimental Protocol: Bromination of 4-Hydroxypyridazine

This protocol describes the conversion of 4-hydroxypyridazine to 4-bromopyridazine using phosphorus oxybromide.

Materials:

-

4-hydroxypyridazine

-

Phosphorus oxybromide (POBr₃)

-

Ice water

-

Concentrated ammonia water (25%)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Cyclohexane

Procedure:

-

In a reaction vessel, combine 4-hydroxypyridazine (e.g., 0.2 kg) with phosphorus oxybromide (e.g., 1.25 kg).

-

Heat the reaction mixture to 60°C and maintain this temperature for 5 hours with stirring.

-

After the reaction is complete, concentrate the solution to dryness at 60°C under reduced pressure.

-

Carefully and slowly add ice water to the residue to quench the excess phosphorus oxybromide.

-

Adjust the pH of the solution to 8.0 by adding concentrated ammonia water (25%).

-

Extract the aqueous layer with chloroform.

-

Collect the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the chloroform from the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

-

Collect the relevant fractions and remove the solvent by vacuum distillation.

-

Recrystallize the product from cyclohexane and dry to obtain 4-bromopyridazine as a light yellow powder.[5]

Logical Workflow for the Synthesis of 4-Bromopyridazine

Caption: Synthetic pathway for 4-bromopyridazine.

Key Cross-Coupling Reactions

4-Bromopyridazine is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-S bonds. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from procedures for structurally similar halo-pyridazines and -pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-bromopyridazine and a boronic acid derivative.

General Experimental Protocol:

-

To a dry reaction flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Heat the reaction mixture with stirring to a temperature ranging from 80-100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling 4-bromopyridazine with a primary or secondary amine.

General Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Add this compound (1.0 equiv) and the amine coupling partner (1.0-1.2 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture with stirring to a temperature typically between 80-110°C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-bromopyridazine and a terminal alkyne.

General Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add an anhydrous solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over a drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting alkynylpyridazine by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling.

Biological Significance and Signaling Pathway Involvement

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They have been reported to possess antibacterial, antifungal, and anticancer properties.[6] Of particular interest is their role as inhibitors of key signaling molecules in cancer progression. For instance, certain pyridazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGFR-2 Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy. Pyridazine-based inhibitors can block the kinase activity of VEGFR-2, thereby preventing downstream signaling events that lead to cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway.

This guide serves as a foundational resource for the utilization of this compound in research and development. The provided information on its availability, properties, synthesis, and reactivity, complemented by detailed protocols and pathway diagrams, is intended to facilitate its effective application in the synthesis of novel chemical entities with potential therapeutic value.

References

- 1. 1220039-64-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1220039-64-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1220039-64-4 [chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents [patents.google.com]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyridazine scaffolds are prevalent in many biologically active compounds, and the functionalization of this heterocycle is of significant interest in drug discovery.

4-Bromopyridazine, particularly in its hydrobromide salt form, serves as a versatile building block for introducing aryl and heteroaryl substituents at the 4-position of the pyridazine ring. These application notes provide a detailed overview and experimental protocols for the successful application of 4-Bromopyridazine Hydrobromide in Suzuki coupling reactions. The protocols and conditions presented herein are compiled from established procedures for structurally similar brominated pyridazine and pyridine derivatives, offering a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (4-Bromopyridazine) to a palladium(0) complex. This is followed by transmetalation of the organic group from a boronic acid or ester to the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. A base is required to activate the organoboron species for transmetalation.[1][2][3]

Note on the Hydrobromide Salt: this compound is an acidic salt. The hydrobromide will react with the base in the reaction mixture. Therefore, it is crucial to use at least one additional equivalent of base to neutralize the salt and ensure a sufficiently basic environment for the catalytic cycle to proceed efficiently.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These protocols are adapted from successful reactions with analogous substrates and should be optimized for specific coupling partners.[4][5]

General Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (3.0–4.0 equiv, see Table 1 for suggestions).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add the palladium catalyst and, if necessary, the ligand (see Table 2 for suggestions) to the reaction vessel under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Data Presentation

The following tables summarize typical reagents, catalysts, and reaction conditions that have been successfully employed in the Suzuki coupling of similar brominated heterocycles. These provide a starting point for the optimization of reactions with this compound.

Table 1: Recommended Bases and Solvents

| Base | Solvent System (v/v) | Typical Temperature (°C) | Reference |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | [5] |

| K₃PO₄ | Toluene or 1,4-Dioxane | 80 - 110 | [6] |

| Cs₂CO₃ | DMF or 1,4-Dioxane | 80 - 120 | |

| Na₂CO₃ (2M aq.) | DME / Ethanol | 80 | [4] |

Table 2: Common Palladium Catalysts and Ligands

| Catalyst | Ligand (if separate) | Typical Loading (mol%) | Notes | Reference |

| Pd(PPh₃)₄ | - | 2 - 5 | A common and effective catalyst for many Suzuki couplings. | [4][6] |

| Pd(dppf)Cl₂ | - | 1 - 3 | Often provides good yields with heteroaryl halides. | |

| Pd₂(dba)₃ | XPhos, SPhos, or P(t-Bu)₃ | 1 - 3 (Pd), 2 - 6 (Ligand) | Bulky, electron-rich phosphine ligands can improve reaction efficiency, especially with challenging substrates. | |

| Pd(OAc)₂ | PPh₃ | 2 - 5 (Pd), 4 - 10 (Ligand) | A versatile catalyst system. |

Table 3: Representative Yields for Suzuki Coupling of Bromo-Pyridazine Analogs

| Bromopyridazine Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 28 | [4] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (4-(trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 14 | [4] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | [6] |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

Application Notes and Protocols for 4-Bromopyridazine Hydrobromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridazine hydrobromide is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. Its pyridazine core is a key structural motif in a variety of pharmacologically active compounds. The presence of a bromine atom at the 4-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into the biological relevance of the resulting compounds.

Key Applications in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of kinase inhibitors and other targeted therapeutics. The pyridazine scaffold is recognized by the hinge region of many kinases, a critical interaction for potent inhibition. Furthermore, derivatives of 4-bromopyridazine have been explored as γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease.

The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position of the pyridazine ring, providing a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyridazine

This protocol describes the synthesis of 4-arylpyridazines from 4-bromopyridazine and an appropriate arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing diverse aromatic moieties.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure: [1]

-

To a dry Schlenk flask, add 4-bromopyridazine (as the free base, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst (0.05 mmol).

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1 v/v, 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridazine.

General Protocol for Buchwald-Hartwig Amination of 4-Bromopyridazine

This protocol outlines the synthesis of N-arylpyridazin-4-amines from 4-bromopyridazine and an aniline derivative. This C-N bond-forming reaction is crucial for introducing amino groups, which can act as key pharmacophores.

Reaction Scheme:

Materials:

-

This compound

-

Aniline or substituted aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to a dry Schlenk tube.

-

Add the 4-bromopyridazine (as the free base, 1.0 mmol) and the aniline (1.2 mmol).

-

Add the anhydrous, degassed solvent (5 mL).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-arylpyridazin-4-amine.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds synthesized using pyridazine scaffolds in applications relevant to medicinal chemistry. Note that direct data for this compound as a starting material is often embedded within broader synthetic schemes. The data presented here is from a study on pyridazine-based ALK5 inhibitors, which showcases the potency of the resulting compounds.[2]

| Compound | Target | Assay | IC₅₀ (nM)[2] |

| Compound 4 | ALK5 | Enzymatic | 1.6 ± 0.2 |

| Compound 20 | ALK5 | Enzymatic | 0.8 ± 0.1 |

| Compound 23 | ALK5 | Enzymatic | 0.9 ± 0.1 |

Note: The synthesis of these specific compounds started from a 4-amino-6-chloropyridazine scaffold, which is structurally related to derivatives of 4-bromopyridazine.

Signaling Pathway and Experimental Workflow Diagrams

TGF-β/ALK5 Signaling Pathway

Transforming growth factor-β (TGF-β) signaling, which is mediated by the ALK5 receptor, plays a crucial role in cellular processes like growth, differentiation, and fibrosis.[2] Inhibitors of ALK5, often synthesized using pyridazine scaffolds, can block this pathway.

Caption: TGF-β/ALK5 signaling pathway and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromopyridazine Hydrobromide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromopyridazine Hydrobromide as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly focusing on its application in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its pyridazine core is a key structural motif in a variety of biologically active molecules. The presence of a bromine atom provides a reactive handle for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse molecular fragments. This versatility makes it a valuable intermediate in the synthesis of complex drug candidates.

Recent research has highlighted the importance of pyridazine-derived compounds as potent and selective γ-secretase modulators (GSMs). These molecules are being investigated as a promising therapeutic strategy for Alzheimer's disease, aiming to allosterically modulate the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide in favor of shorter, less amyloidogenic forms.[1]

Applications in the Synthesis of γ-Secretase Modulators

The pyridazine scaffold is a central component of a novel class of GSMs that have demonstrated exceptional potency in attenuating the production of Aβ42.[1] The synthesis of these modulators often involves the construction of a disubstituted pyridazine core, where this compound can serve as a key starting material or a closely related analogue.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyridazine ring. This is a crucial step in building the molecular complexity required for potent γ-secretase modulation.

Quantitative Data from Preclinical Studies of Pyridazine-Derived GSMs

The following tables summarize the in vitro activity and pharmacokinetic properties of representative pyridazine-derived GSMs from preclinical studies. This data showcases the potential of this class of compounds in Alzheimer's disease research.

Table 1: In Vitro Activity of Pyridazine-Derived GSMs [1]

| Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) |

| Compound 1 (BPN-15606) | 13 | 110 | 20 |

| Compound 2 | 8 | 95 | 15 |

| Compound 3 | 10 | 105 | 18 |

IC₅₀ values represent the concentration required for 50% inhibition of Aβ42 or Aβ40 secretion. EC₅₀ values represent the concentration required for a 50% increase in Aβ38 secretion.

Table 2: In Vitro ADMET Profile of Pyridazine-Derived GSMs [1]

| Compound | Calculated logP | Kinetic Aqueous Solubility (µM, pH 7.4) |

| Compound 1 (BPN-15606) | 3.5 | 50 |

| Compound 2 | 3.2 | 75 |

| Compound 3 | 3.4 | 60 |

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of pyridazine-based γ-secretase modulators, using a halopyridazine as a starting material.

Protocol: Suzuki-Miyaura Cross-Coupling of a Halopyridazine with an Arylboronic Acid

Materials:

-

This compound (or a related halopyridazine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the halopyridazine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the palladium catalyst (0.01-0.05 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway

The primary target of the pharmaceutical compounds synthesized from this compound is γ-secretase, a key enzyme in the processing of the amyloid precursor protein (APP). The following diagram illustrates the amyloidogenic pathway of APP processing and the therapeutic intervention by γ-secretase modulators.

Caption: Amyloid Precursor Protein (APP) processing pathway and the action of γ-secretase modulators.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a pyridazine-based pharmaceutical candidate.

Caption: General workflow for the development of pyridazine-based pharmaceutical candidates.

References

Application Notes and Protocol for Sonogashira Coupling with 4-Bromopyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.[3] Pyridazine scaffolds are prevalent in numerous biologically active compounds, and their functionalization via Sonogashira coupling offers a direct route to novel drug candidates and functional materials.

This document provides a detailed protocol for the Sonogashira coupling of 4-Bromopyridazine Hydrobromide with terminal alkynes. Given the electron-deficient nature of the pyridazine ring and the hydrobromide salt form of the starting material, careful optimization of the reaction conditions, particularly the choice and amount of base, is crucial for achieving high yields.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final alkynyl-substituted pyridazine and regenerate the active Pd(0) catalyst. The base plays a critical role in neutralizing the hydrogen bromide salt of the starting material and deprotonating the terminal alkyne.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if using a Pd(II) precatalyst)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%) under an inert atmosphere. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, add a phosphine ligand such as PPh₃ (e.g., 4-10 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF). Subsequently, add the base. Note: Since this compound is an acidic salt, at least 2.0 equivalents of an amine base (e.g., Et₃N, DIPEA) are required; one equivalent to neutralize the HBr salt and another to deprotonate the alkyne. Using an excess of the amine base (e.g., 3-4 equivalents or using it as a co-solvent) is common. If using an inorganic base like K₂CO₃ or Cs₂CO₃, 2-3 equivalents are typically sufficient.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-alkynylpyridazine.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromo-N-heterocycles, providing a basis for optimizing the reaction with this compound.

Table 1: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 |

| 2 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5.0) | CuI (10.0) | Et₃N | THF | 60 | 12 | 85 (mono-alkynylated) |

| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15.0) | CuI (30.0) | Et₃N | THF | RT | 16 | Low (25%) |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15.0) | CuI (30.0) | Et₃N | THF | RT | 16 | 70 |

Data adapted from various sources for illustrative purposes.

Table 2: Optimization of Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 85 |

| 2 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 92 |

| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | K₂CO₃ | DMF | 100 | 65 |

| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | THF | 80 | 78 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 80 | 88 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 95 |

Adapted from Zhu, Q., et al. (2017). Modern Research in Catalysis, 6, 121-133.[5]

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides an effective method for the synthesis of novel 4-alkynylpyridazine derivatives. The success of this reaction is highly dependent on the careful selection of the catalyst system, solvent, and particularly the base, which must be sufficient to both neutralize the starting material's hydrobromide salt and facilitate the catalytic cycle. The provided protocol and data serve as a valuable starting point for researchers in the development of new chemical entities for pharmaceutical and materials science applications. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes: 4-Bromopyridazine Hydrobromide for the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery. The pyridazine scaffold is a privileged heterocyclic motif frequently incorporated into the design of potent and selective kinase inhibitors. 4-Bromopyridazine hydrobromide serves as a versatile and essential building block for the synthesis of these inhibitors, enabling the introduction of the pyridazine core through robust and efficient chemical transformations.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways.

Synthetic Strategies and Key Reactions

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to construct the core structure of kinase inhibitors. The two most common and powerful methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the pyridazine ring, enabling the connection of various aryl, heteroaryl, or amino moieties that are critical for binding to the kinase active site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 4-position of the pyridazine ring and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing inhibitors where an aromatic group is required to interact with the kinase.[1][2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond, linking a primary or secondary amine to the 4-position of the pyridazine.[4][5] This is a key step in the synthesis of inhibitors that feature an amino-linkage, which can act as a crucial hydrogen bond donor or acceptor in the kinase hinge region.[6][7]

Data Presentation

Table 1: Synthesis of Kinase Inhibitor Scaffolds using Pyridazine Derivatives

| Starting Material | Coupling Partner | Reaction Type | Catalyst / Base | Product Scaffold | Target Kinase | Ref. |

| 4,6-dichloropyridazine derivative | (5-chloro-2-fluorophenyl) boronic acid | Suzuki Coupling | Not specified | 4,6-disubstituted pyridazine | ALK5 | [6] |

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Suzuki-Miyaura Coupling | Pd(OAc)2/SPhos / K3PO4 | 4-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one | N/A | [8] |

| 3,6-dichloropyridazine | 3-(trifluoromethoxy)aniline | Buchwald-Hartwig Amination | Not specified | 3-chloro-6-(3-(trifluoromethoxy)phenylamino)pyridazine | DYRK1A | [9] |

| 3-chloro-6-iodopyridazine | Various alkynes | Sonogashira Coupling | Not specified | 3-alkynyl-6-chloropyridazine | RET | [10] |